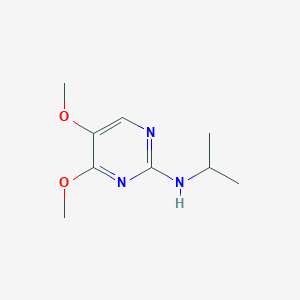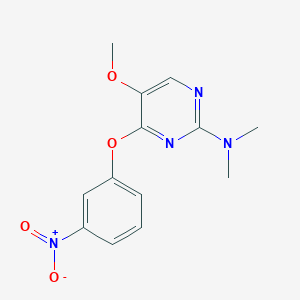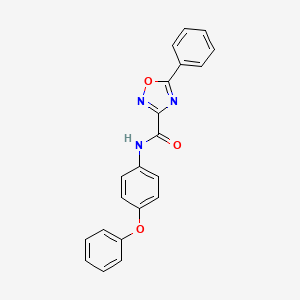![molecular formula C19H16Cl2N4O2 B3134910 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea CAS No. 400084-75-5](/img/structure/B3134910.png)
N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea
説明
N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea is a useful research compound. Its molecular formula is C19H16Cl2N4O2 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomarker Studies
Research indicates that compounds structurally similar to N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea are used as biomarkers in various studies. For example, in a study assessing exposure to chlorpyrifos, urinary TCPy (trichloro-2-pyridinol) was used as a biomarker. This compound is structurally related and helps in assessing the dose-effect relationship between urinary TCPy and plasma butyrylcholinesterase as well as red blood cell acetylcholinesterase in humans exposed occupationally to chlorpyrifos (Farahat et al., 2011).
Carcinogen Exposure Assessment
Another study focused on metabolic activation of NNK, a tobacco-specific carcinogen. The study measured the sum of keto acid and hydroxy acid, which are principal end products of NNK metabolism pathways, in smokers. The chemical structure of NNK includes pyridinyl components, which are similar to the compound . The study concluded that NNK metabolic activation is a quantitatively significant pathway in smokers, accounting for a considerable portion of total urinary excretion of NNK metabolites (Stepanov et al., 2008).
Drug Metabolism Studies
Compounds structurally similar to this compound are also used in studies assessing drug metabolism and disposition. For instance, 6-chloro-2-pyridylmethyl nitrate, a new antianginal drug, and its urinary metabolite were quantitatively determined using gas chromatography. The study revealed significant interindividual variability in plasma clearance and established that metabolite 1 was the main metabolite in human urine (Terada et al., 1989).
Environmental Health Perspectives
Studies also explore the effects of chemicals structurally related to this compound on human health in an environmental context. For example, research on the effects of 1,4-dichlorobenzene exposure on kidney, liver, and hematological functions of workers in insect repellent factories highlighted the importance of protective equipment and revealed the impact of exposure to 1,4-DCB on urinary 2,5-DCP concentration, WBC count, and ALT activity (Hsiao et al., 2009).
Toxicology and Biomonitoring
Further, in the silicone industry, the decomposition products of Bis(2,4-dichlorobenzoyl)peroxide were studied for their internal exposure to employees. The study found a significant uptake of decomposition products, affecting employees in all work areas, with levels depending on the work task. This highlights the importance of monitoring and reducing exposure, especially considering the carcinogenic potential of some of the compounds involved (Schettgen et al., 2022).
特性
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-15-6-3-7-16(21)14(15)12-25-10-4-8-17(18(25)26)24-19(27)23-11-13-5-1-2-9-22-13/h1-10H,11-12H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKHCYDQKJRCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3134827.png)


![7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3134841.png)

![4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide](/img/structure/B3134854.png)
![2-{[3-(Trifluoromethyl)benzyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B3134862.png)
![2-[(4-Methoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134870.png)
![2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134874.png)
![N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B3134893.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B3134901.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B3134909.png)
![2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134918.png)
